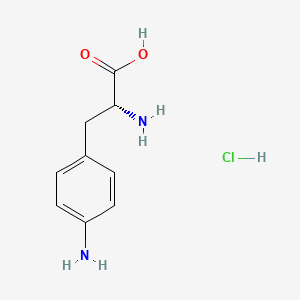

p-Amino-D-phenylalanine hydrochloride

Description

Significance and Historical Context in Chemical Synthesis and Biochemical Studies

p-Amino-D-phenylalanine hydrochloride is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. chemicalbook.com As a synthetic derivative of the essential amino acid D-phenylalanine, it holds significant value in various scientific fields. drugbank.com The importance of D-amino acids in general, including D-phenylalanine, is well-established, particularly as chiral intermediates in the synthesis of numerous pharmaceuticals such as polypeptide antibiotics, analgesics, and antitumour drugs. google.comchemicalbook.com

The unique structure of p-Amino-D-phenylalanine, specifically the presence of a primary amino group on the para-position of the phenyl ring, provides a versatile chemical handle for further modification. This feature distinguishes it from the parent compound, phenylalanine, and makes it a valuable building block in organic synthesis. A key application is in the synthesis of specialized peptides. ontosight.ai For example, the para-amino group can be chemically converted into other functional groups, such as an azido (B1232118) group, to produce photoaffinity labels like p-azido-L-phenylalanine. nih.gov Such derivatives are crucial tools in biochemical studies for identifying and characterizing protein-ligand interactions and mapping binding sites. nih.gov

In biochemical research, analogs of phenylalanine are employed to probe the mechanisms of enzymes. Studies have shown that various phenylalanine derivatives can act as allosteric activators for enzymes like phenylalanine hydroxylase. nih.gov Specifically, L-4-aminophenylalanine has demonstrated the ability to activate this enzyme, highlighting the utility of such compounds in investigating biological pathways and enzyme regulation. nih.gov The D-configuration of the molecule also confers resistance to degradation by peptidases, a valuable property for the development of more stable peptide-based therapeutics.

Nomenclature and Structural Representation in Scholarly Literature

The precise identification of this compound in scientific literature is ensured by standardized nomenclature and unique identifiers. Its structure is based on the D-enantiomer of phenylalanine, featuring an additional amino group on the phenyl ring. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

The systematic name for the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is (2R)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride. nih.gov The "(2R)" designation specifies the absolute configuration at the chiral alpha-carbon, which corresponds to the "D" stereoisomer. drugbank.comnih.gov

Below is a summary of its key identifiers and properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (2R)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride | nih.gov |

| CAS Number | 196408-63-6 | nih.govbuyersguidechem.com |

| Molecular Formula | C9H13ClN2O2 | nih.gov |

| Synonyms | 4-Amino-D-phenylalanine hydrochloride, H-p-Amino-D-Phe-OH HCl | nih.gov |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 216.66 g/mol | nih.govchembk.com |

| Appearance | White powder | chembk.com |

| Melting Point | >215°C (decomposes) | chembk.com |

| Solubility | Soluble in water (20 mg/mL) | chembk.com |

Structurally, the molecule contains both a basic amino group and an acidic carboxyl group attached to the alpha-carbon, allowing it to exist as a zwitterion in solution. ncert.nic.in The presence of the second amino group on the phenyl ring makes it a bifunctional molecule, offering multiple sites for chemical reactions.

Overview of Current Research Landscape and Future Directions in Chemical Biology and Synthesis

The current research landscape for this compound is primarily centered on its application as a specialized building block in synthetic chemistry and chemical biology. Its incorporation into peptide chains is a strategy used to modify the resulting peptide's conformation, stability, and biological function. ontosight.ai The D-amino acid configuration inherently provides resistance to proteolytic enzymes, a significant advantage in the design of peptide-based drugs with improved pharmacokinetic profiles.

Researchers are actively using the para-amino group as a strategic point for conjugation. This allows for the attachment of various molecular entities, including fluorescent dyes for imaging, cross-linking agents to study protein interactions, or other bioactive molecules to create bifunctional compounds. This versatility is crucial for developing sophisticated probes and tools for chemical biology research.

Future directions point towards more advanced applications in drug discovery and materials science. The compound's trifunctional nature (alpha-amino, para-amino, and carboxyl groups) makes it an ideal candidate for constructing complex molecular architectures, including peptidomimetics and targeted drug-conjugates. Its use as a linker molecule in antibody-drug conjugates (ADCs) or other targeted delivery systems is a promising area of exploration. Furthermore, there is significant potential in designing novel enzyme inhibitors where the para-amino group can be tailored to form specific interactions within the active site of a target enzyme. The continued use of this compound as a precursor for the synthesis of other unique, non-natural amino acids will likely contribute to the development of novel biopolymers and bioactive materials with customized properties. ontosight.ai

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCZSPZLBJLJGO-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718476 | |

| Record name | 4-Amino-D-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196408-63-6 | |

| Record name | 4-Amino-D-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Amino-D-phenylalanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for P Amino D Phenylalanine Hydrochloride

Classical and Contemporary Synthetic Routes

The preparation of p-Amino-D-phenylalanine hydrochloride typically proceeds through the synthesis of an optically active precursor, most commonly p-nitro-D-phenylalanine, followed by the reduction of the nitro group and subsequent salt formation. The primary challenge lies in establishing the D-stereocenter with high fidelity.

Stereoselective and Enantioselective Synthesis Approaches

Achieving the desired D-configuration of p-aminophenylalanine is the critical step in its synthesis. A common strategy involves the asymmetric synthesis of a suitable precursor, followed by chemical modification.

One prevalent approach begins with the nitration of L-phenylalanine to produce p-nitro-L-phenylalanine. prepchem.com This precursor then undergoes stereoinversion. Chemoenzymatic methods are particularly powerful for this transformation. For instance, a cascade reaction can be employed where an L-amino acid deaminase first converts the L-enantiomer to the corresponding α-keto acid (p-nitrophenylpyruvic acid). manchester.ac.ukscilit.com Subsequently, an engineered D-amino acid dehydrogenase or a D-aminotransferase stereoselectively reduces the keto acid to the desired p-nitro-D-phenylalanine. manchester.ac.ukscilit.com This D-amino acid can then be isolated and the nitro group reduced to an amino group.

Alternatively, asymmetric alkylation using phase-transfer catalysis has proven effective for synthesizing various unnatural phenylalanine derivatives. rsc.org This method involves the alkylation of a glycine (B1666218) Schiff base with a substituted benzyl (B1604629) bromide. The stereochemistry is controlled by a chiral phase-transfer catalyst, often derived from Cinchona alkaloids. rsc.org By selecting the appropriate pseudoenantiomeric catalyst, either the (R)- or (S)-enantiomer of the amino acid can be produced with high yield and enantioselectivity. rsc.org

Another strategy involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine. These complexes can be alkylated to produce a variety of α-amino acids with excellent stereocontrol. mdpi.com The final step in these classical and contemporary routes is the reduction of the aromatic nitro group of the p-nitro-D-phenylalanine precursor. This is a well-established transformation in organic chemistry, with various reagents available, such as catalytic hydrogenation using palladium on carbon (Pd/C) or iron in acidic media, which are effective for reducing aromatic nitro compounds to anilines. acs.orgcommonorganicchemistry.com The resulting p-Amino-D-phenylalanine is then treated with hydrochloric acid to yield the stable hydrochloride salt.

Chemoenzymatic Synthesis and Biocatalysis

Biocatalysis and chemoenzymatic strategies offer highly selective and environmentally benign routes to D-phenylalanine derivatives. acs.org These methods often utilize whole-cell systems or isolated enzymes, operating under mild conditions and eliminating the need for complex protecting group chemistry. manchester.ac.uknih.gov

A powerful chemoenzymatic approach involves the deracemization of racemic p-nitrophenylalanine. This can be achieved by coupling the stereoselective oxidation of the L-enantiomer with a nonselective chemical reduction of the resulting imine intermediate. nih.gov For example, an L-amino acid deaminase (LAAD) from Proteus mirabilis can selectively oxidize the L-amino acid. commonorganicchemistry.comnih.gov The resulting p-nitrophenylpyruvic acid is then reduced back to the racemic amino acid in situ, leading to a dynamic kinetic resolution that enriches the D-enantiomer. commonorganicchemistry.comnih.gov

Multi-enzyme cascade reactions are particularly efficient. nih.gov A one-pot system can be designed to convert L-phenylalanine directly to D-phenylalanine. scilit.com One such cascade involves three enzymes: an L-amino acid deaminase (from Proteus mirabilis), a D-amino acid dehydrogenase (from Symbiobacterium thermophilum), and a formate (B1220265) dehydrogenase for cofactor (NADPH) regeneration. scilit.com This system first deaminates L-phenylalanine to phenylpyruvic acid, which is then stereoselectively aminated to D-phenylalanine with greater than 99% enantiomeric excess (ee). scilit.com Similar cascades have been successfully applied to a variety of substituted phenylalanines. manchester.ac.uk

Phenylalanine ammonia (B1221849) lyases (PALs) have also been engineered for the synthesis of D-phenylalanine derivatives from the corresponding cinnamic acids. nih.gov While PALs naturally catalyze the elimination of ammonia from L-phenylalanine, they can be used in the reverse reaction under high ammonia concentrations. By coupling PAL amination with a deracemization system, high yields and excellent optical purity of D-phenylalanine derivatives can be achieved. nih.gov

| Enzyme System | Precursor | Product | Key Features |

| L-Amino Acid Deaminase & D-Amino Acid Dehydrogenase Cascade | L-Phenylalanine derivatives | D-Phenylalanine derivatives | High enantiomeric excess (>99% ee); cofactor regeneration system often included. scilit.com |

| Phenylalanine Ammonia Lyase (PAL) & Deracemization | Cinnamic acids | D-Phenylalanine derivatives | One-pot approach; avoids expensive cofactors. nih.gov |

| Engineered Aminotransferase & L-Amino Acid Deaminase | Racemic or L-amino acids | D-Phenylalanine derivatives | Applicable to a wide range of substrates; does not require chemical reducing agents. manchester.ac.uk |

This table summarizes key biocatalytic systems for the synthesis of D-phenylalanine derivatives.

Novel Catalyst Systems in Synthesis (e.g., Phase Transfer Catalysis)

The development of novel catalyst systems is crucial for improving the efficiency, selectivity, and scope of unnatural amino acid synthesis. Asymmetric phase-transfer catalysis (PTC) has emerged as a practical and powerful method due to its operational simplicity and mild reaction conditions. rsc.org

For the synthesis of phenylalanine derivatives, chiral PTC catalysts derived from Cinchona alkaloids, such as O-allyl-N-(9-anthracenylmethyl) cinchoninium bromide, are highly effective. rsc.org These catalysts facilitate the asymmetric α-alkylation of glycine Schiff bases with substituted benzyl bromides. The choice between catalysts derived from cinchonine (B1669041) or cinchonidine (B190817) allows for predictable control over the product's stereochemistry, yielding either (R)- or (S)-α-amino acid derivatives in excellent yields and enantioselectivities. rsc.org

Beyond PTC, metallaphotoredox catalysis is a rapidly advancing field for the synthesis of unnatural amino acids. princeton.edu While not yet specifically detailed for p-Amino-D-phenylalanine, these methods allow for the coupling of a variety of aryl halides with amino acid precursors under mild conditions. princeton.edu For example, a two-step process starting from serine can produce a wide array of optically pure unnatural amino acids. princeton.edu This approach utilizes a photocatalytic cross-electrophile coupling, demonstrating tolerance for a broad range of functional groups and potential for scalability using flow technology. princeton.edu

Heterogeneous catalysts are also gaining attention. For instance, a bifunctional nickel single-atom catalyst on carbon nitride has been developed for selective cross-coupling reactions, showcasing the potential of single-atom catalysts in complex organic transformations and green chemistry. google.com While the direct application to this compound synthesis needs further exploration, these novel systems represent the forefront of catalytic innovation for constructing complex molecules.

Precursor Development and Optimization for Amino Acid Derivatization

The synthesis of this compound is highly dependent on the efficient preparation of key precursors. The most common and strategically important precursor is p-nitrophenylalanine, which contains the necessary carbon skeleton and a nitro group that can be readily converted to the target amino functionality after the stereocenter is established.

A standard method for synthesizing the precursor involves the direct nitration of L-phenylalanine using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0 °C). prepchem.com This approach yields a mixture of isomers, with the desired p-nitro-L-phenylalanine being a major product. Optimization of this reaction focuses on controlling the temperature and the rate of nitric acid addition to maximize the yield of the para-substituted product, which can typically be in the 50-55% range after recrystallization. prepchem.com More advanced methods utilize coil reactors to improve mixing and heat transfer, allowing for continuous production with short residence times (3-10 minutes) at higher temperatures (25-100°C), potentially increasing efficiency for industrial applications. frontiersin.org

Another important class of precursors are substituted cinnamic acids, particularly for biocatalytic routes using phenylalanine ammonia lyases (PALs). nih.govnih.gov p-Nitrocinnamic acid can be converted into p-nitro-D-phenylalanine through a one-pot chemoenzymatic cascade involving PAL amination and deracemization. nih.gov

More recently, research has focused on using simpler, less expensive aromatic precursors. pnas.org One-pot biocatalytic cascades have been developed to synthesize L-phenylalanine derivatives from various aryl aldehydes or carboxylic acids. nih.gov For instance, benzaldehyde (B42025) can be converted to L-phenylalanine through a pathway involving enzymes like threonine aldolase (B8822740) and phenylalanine dehydrogenase. pnas.org While these methods currently focus on the L-enantiomer, they demonstrate the potential for developing pathways to D-amino acids from basic aromatic feedstocks, which would represent a significant advancement in precursor development. The synthesis of the hydrochloride salt is typically the final, straightforward step, achieved by treating the purified p-Amino-D-phenylalanine with hydrochloric acid.

Green Chemistry Principles in this compound Synthesis

The synthesis of complex molecules like this compound is increasingly being guided by the principles of green chemistry, aiming to reduce environmental impact and improve safety and efficiency. rsc.org

A primary green strategy is the use of biocatalysis. nih.gov Enzymatic and whole-cell catalytic systems operate in aqueous media under mild temperature and pH conditions, drastically reducing the need for volatile and often toxic organic solvents. nih.govrsc.org These biocatalytic routes, such as those employing aminotransferases or ammonia lyases, exhibit high chemo-, regio-, and enantioselectivity, which minimizes the formation of byproducts and simplifies purification processes. manchester.ac.uknih.gov This aligns with the green chemistry principle of maximizing atom economy.

The development of one-pot cascade reactions is another significant green improvement. nih.govnih.gov By combining multiple reaction steps into a single vessel, these cascades reduce solvent usage, energy consumption, and waste generated from intermediate workup and purification steps. nih.gov For example, the conversion of L-phenylalanine to D-phenylalanine derivatives without isolating intermediates is a hallmark of efficient and sustainable synthesis. scilit.com

Furthermore, there is a growing emphasis on using renewable feedstocks. nih.govrsc.org While many syntheses start from petroleum-derived materials, research is exploring the production of amino acids from biomass. nih.gov This includes using sustainable carbon sources like glycerol (B35011) or sugars from cellulosic biomass in fermentation processes. rsc.org Additionally, researchers are investigating the direct catalytic fixation of nitrogen (N₂) and carbon dioxide (CO₂) to produce amino acids, which represents a frontier in sustainable chemical production. thechemicalengineer.com The use of safer reagents is also a key consideration. Biocatalytic methods avoid harsh and toxic reagents, such as the hydrogen cyanide used in some traditional amino acid syntheses like the Strecker synthesis. nih.gov

Scale-Up Considerations for Research Applications

Transitioning the synthesis of this compound from laboratory discovery to a larger, research-scale production requires careful consideration of several factors to ensure efficiency, robustness, and cost-effectiveness. bioascent.comfrontiersin.org

For biocatalytic processes, which are highly favored for their selectivity, scalability is a primary concern. manchester.ac.uk The use of whole-cell biocatalysts is often more practical and cost-effective for large-scale applications than using purified enzymes, as it eliminates costly and time-consuming enzyme purification steps. manchester.ac.uknih.gov However, substrate and product inhibition can be a challenge, and process optimization may require tuning reactant concentrations or using engineered strains. scilit.com

Enzyme immobilization is a key technology for improving the scalability and reusability of biocatalysts. nih.gov Attaching enzymes to solid supports allows for their easy separation from the reaction mixture and reuse over multiple batches. This approach has been successfully integrated into continuous flow reactor systems. nih.gov Flow chemistry offers significant advantages for scale-up, including enhanced reaction kinetics, improved process control, higher productivity, and simplified downstream processing. nih.gov For example, the synthesis of 4-nitro-phenylalanine using an immobilized phenylalanine ammonia lyase in a flow reactor achieved excellent conversion in just 20 minutes of contact time over an extended period. nih.gov

Advanced Analytical and Characterization Techniques in Research on P Amino D Phenylalanine Hydrochloride

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable tools in the analysis of p-Amino-D-phenylalanine hydrochloride, offering detailed insights into its molecular architecture and purity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique used to obtain detailed information about the structure and chemical environment of atoms within a molecule. In the context of this compound, ¹H NMR and ¹³C NMR are pivotal for confirming the compound's identity and assessing its purity.

¹H NMR spectra of phenylalanine derivatives typically show characteristic signals for the aromatic protons of the phenyl ring, as well as resonances for the α-proton and the β-protons of the alanine (B10760859) side chain. For p-Amino-D-phenylalanine, the presence of the amino group on the phenyl ring will influence the chemical shifts of the aromatic protons, providing a key diagnostic feature. A study on phenylalanine in the brain using ¹H NMR demonstrated the ability to detect the signal from the aromatic protons of phenylalanine, with a resonance centered around 7.37 ppm. nih.gov The specific chemical shifts and coupling patterns in the ¹H NMR spectrum of this compound can confirm the substitution pattern of the aromatic ring and the integrity of the amino acid structure.

Furthermore, advanced NMR techniques can be employed to discriminate between D- and L-enantiomers of amino acids. acs.orgnih.gov One such method involves the use of non-hydrogenative parahydrogen-induced hyperpolarization (nhPHIP-NMR), which has been shown to allow for the detection, discrimination, and quantification of D- and L-α-amino acids in mixtures at submicromolar concentrations without the need for prior derivatization. acs.orgnih.gov This approach relies on the formation of diastereomeric complexes with a chiral cosubstrate, leading to resolvable signals for the different enantiomers. acs.org

Typical ¹H NMR Spectral Data for Phenylalanine Derivatives:

| Proton Type | Typical Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 7.5 |

| α-Proton | ~4.0 |

| β-Protons | ~3.1 - 3.3 |

This table provides a generalized range for phenylalanine derivatives; specific values for this compound may vary.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, MS provides unequivocal confirmation of its molecular mass and can be used to analyze its fragmentation patterns, further verifying its structure. The nominal mass of this compound is 216.66 g/mol . nih.gov

Various MS techniques can be applied, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS). LC-MS combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures and the determination of the molecular weight of individual components. nih.govnih.gov A study comparing different mass spectrometry techniques for the measurement of L-[ring-¹³C₆]phenylalanine found that LC/MS/MS was optimally suited for precise measurements, even in low abundance. nih.gov

MS/MS is particularly useful for structural elucidation. In this technique, the parent ion corresponding to the protonated molecule of p-Amino-D-phenylalanine is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. Common fragmentation pathways for amino acids include the loss of water, formic acid, and the side chain. Analysis of these fragments allows for the unambiguous identification of the amino acid.

A method for the simultaneous determination of L- and D-amino acids in proteins utilized hydrolysis in deuterated acid followed by LC-MS/MS analysis. mdpi.com This approach helps to correct for racemization that may occur during sample preparation. mdpi.com

Expected Molecular Ions for p-Amino-D-phenylalanine:

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecule | 217.07 |

| [M-HCl+H]⁺ | Protonated free base | 181.09 |

m/z values are calculated based on the monoisotopic mass of the most abundant isotopes.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Purity

The stereochemical purity of this compound is a critical quality attribute, especially for its use in the synthesis of stereospecific peptides and pharmaceuticals. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for confirming the absolute configuration and assessing the enantiomeric purity of chiral molecules.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers, being non-superimposable mirror images, exhibit equal and opposite CD spectra. researchgate.net Therefore, the CD spectrum of D-phenylalanine will be a mirror image of the spectrum of L-phenylalanine. researchgate.net This property allows for the unambiguous assignment of the D-configuration to the analyte and for the detection of any contamination with the L-enantiomer.

Studies have shown that the CD spectrum of phenylalanine is sensitive to its concentration and the formation of ordered structures. nih.gov The near-ultraviolet CD spectrum of phenylalanine and its derivatives exhibits vibrational fine structure, which can be analyzed to provide detailed information about the chromophore's environment. acs.org The development of a certified reference material for D-phenylalanine utilized CD spectroscopy to confirm its absolute optical conformation. researchgate.net

Infrared (IR) and UV-Visible Spectroscopy for Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are widely used for the general characterization of organic compounds, including this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and aromatic ring (C-H and C=C stretching) functional groups. The presence of the hydrochloride salt will also influence the spectrum, particularly the regions associated with the amino and carboxyl groups. In a study of related unnatural amino acids, the azide (B81097) asymmetric stretch vibration appeared in a relatively clear region of the infrared spectrum, demonstrating the utility of IR for identifying specific functional groups. nih.gov

UV-Visible Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The UV spectrum of this compound is dominated by the absorption of the p-aminophenyl chromophore. Aromatic amino acids like phenylalanine typically exhibit a maximum absorption (λmax) around 257 nm. researchgate.net The presence of the amino group in the para position of the phenyl ring is expected to cause a bathochromic (red) shift in the λmax compared to unsubstituted phenylalanine. UV-Vis spectroscopy is a valuable tool for quantitative analysis and for monitoring reactions involving the aromatic ring.

Typical Spectroscopic Data for Phenylalanine:

| Technique | Characteristic Absorption |

| IR Spectroscopy | N-H stretch, C=O stretch, Aromatic C-H and C=C stretches |

| UV-Vis Spectroscopy | λmax ~257 nm (for unsubstituted phenylalanine) researchgate.net |

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound. These methods are based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of amino acids due to its high resolution, sensitivity, and speed. It is routinely employed to determine the purity of this compound and to quantify it in various matrices.

Several HPLC methods have been developed for the analysis of phenylalanine and its derivatives. nih.govresearchgate.netresearchgate.net A common approach involves reversed-phase HPLC using a C18 column. researchgate.net The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724). nih.gov Detection can be achieved using a UV detector, often set at a wavelength where the aromatic ring absorbs strongly (e.g., 210 nm or 215 nm). nih.govresearchgate.net An isocratic HPLC method using the natural fluorescence of phenylalanine has also been described, offering a simple and rapid alternative to methods requiring derivatization. nih.gov

For the analysis of this compound, the HPLC method would be optimized to achieve good separation from any potential impurities, such as the L-enantiomer, starting materials, or by-products from the synthesis. The purity is typically determined by calculating the peak area percentage of the main component relative to the total peak area in the chromatogram.

Example of HPLC Conditions for Phenylalanine Analysis:

| Parameter | Condition | Reference |

| Column | Thermo Scientific Acclaim 120, C18, 5 µm | researchgate.net |

| Mobile Phase | 5% acetonitrile in water (isocratic) | nih.gov |

| Detection | UV at 210 nm or Fluorescence (Ex: 215 nm, Em: 283 nm) | nih.govresearchgate.net |

| Retention Time | ~2.62 minutes (for phenylalanine under specific conditions) | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile substances like amino acids, chemical derivatization is a mandatory prerequisite to increase their volatility for GC analysis. sigmaaldrich.com The analysis of this compound for related impurities, such as synthetic by-products or degradation products, can be effectively achieved using this method.

The process involves converting the polar functional groups (amino and carboxyl) of the amino acid into less polar, more volatile derivatives. sigmaaldrich.com Common derivatization approaches include silylation or acylation. For instance, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) reacts with active hydrogens to form stable tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Another common method involves esterification of the carboxyl group followed by acylation of the amino group, for example, using propyl chloroformate in propanol. researchgate.net

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for the identification of impurities by comparing their mass spectra to known libraries or by interpreting their fragmentation patterns. nih.gov GC-MS is particularly useful for the reliable quantitation of amino acids and their metabolites. nih.govnih.gov

Table 1: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Derivatization Reagent | Reaction Conditions | Derivative Formed | Key Advantages |

|---|---|---|---|

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Heat at 100°C for several hours in a solvent like acetonitrile. sigmaaldrich.com | tert-butyldimethylsilyl (TBDMS) | Forms derivatives that are stable and less sensitive to moisture compared to other silylating agents. sigmaaldrich.com |

| Propyl Chloroformate / Propanol | Direct reaction in aqueous samples, followed by extraction. researchgate.net | Propyl ester, Propoxycarbonyl | Allows for automation of the entire procedure, including derivatization and extraction. researchgate.net |

| Pentafluoropropionic anhydride (B1165640) (PFPA) | Used for sample derivatization prior to GC analysis. mdpi.com | Pentafluoropropionyl | Creates volatile derivatives suitable for sensitive detection. |

| Methyl Chloroformate / Methanol | Reaction performed at neutral pH after protein removal. mdpi.com | Methyl ester, Methoxycarbonyl | Effective for analyzing amino acids in biological samples like urine. mdpi.com |

Capillary Electrophoresis (CE) in Amino Acid Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. creative-proteomics.com It is well-suited for the analysis of charged molecules like this compound, offering advantages such as high resolution, minimal sample consumption, and short analysis times. creative-proteomics.comoup.com

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, a fused silica (B1680970) capillary is filled with a background electrolyte (BGE) or buffer. A voltage is applied across the capillary, causing analytes to migrate at different velocities depending on their charge-to-size ratio. For the analysis of aromatic amino acids like phenylalanine derivatives, UV absorbance detection is commonly employed. nih.govnih.gov The method can be optimized by adjusting the buffer composition (e.g., borate (B1201080) buffer), pH, and applied voltage to achieve the best separation of the target analyte from potential impurities. nih.govnih.gov CE can also be coupled with mass spectrometry (CE-MS) for enhanced sensitivity and specificity in identification. creative-proteomics.comnih.gov

Table 2: Typical Capillary Zone Electrophoresis (CZE) Parameters for Phenylalanine Analysis

| Parameter | Typical Conditions | Purpose | Reference |

|---|---|---|---|

| Capillary | Bare Fused Silica, 50-75 µm i.d., 65-82 cm length | Provides the separation channel. | nih.govnih.gov |

| Background Electrolyte | 25 mM Borate Buffer | Carries the current and maintains pH. | nih.gov |

| pH | 9.5 - 10.0 | Affects the charge of the analyte and electroosmotic flow. | nih.govnih.gov |

| Applied Voltage | 20 - 30 kV | Driving force for separation; higher voltage can shorten analysis time. | nih.govnih.gov |

| Detection | UV Absorbance at 200-214 nm | Quantifies the analyte based on its light absorption. | nih.govnih.gov |

| Temperature | 18 - 25 °C | Affects viscosity and migration times; needs to be controlled. | oup.comhoriba.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov This technique provides fundamental information about the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule. It also reveals details about the crystal lattice, such as the unit cell dimensions and packing arrangement, which are dictated by intermolecular forces like hydrogen bonding and van der Waals interactions. researchgate.net

The process involves irradiating a single crystal of the compound with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and by measuring the angles and intensities of this diffraction pattern, a three-dimensional map of electron density within the crystal can be calculated. nih.gov From this map, the positions of the individual atoms are determined, and a complete molecular structure is built.

While specific crystallographic data for this compound is not publicly available, the analysis of related compounds like L-phenylalanine provides insight into the type of structural information that can be obtained. nih.govrsc.org

Table 3: Illustrative Crystal Structure Data for L-Phenylalanine

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique angle. | researchgate.net |

| Space Group | P2₁ | A common chiral space group for organic molecules. | nih.gov |

| Unit Cell Dimensions | a = 8.79 Å, b = 5.98 Å, c = 16.35 Å, β = 90.7° | The dimensions and angle of the fundamental repeating unit of the crystal. | nih.gov |

| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. | nih.gov |

Enantiomeric Purity Determination Methods

As this compound is a chiral compound, determining its enantiomeric purity is of paramount importance to ensure that it is not contaminated with its L-enantiomer. The presence of the undesired enantiomer can have significant implications in pharmaceutical applications. Several analytical methods are available for this critical task. nih.govresearchgate.net

The most common approach is chiral High-Performance Liquid Chromatography (HPLC) . yakhak.org This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com CSPs based on macrocyclic antibiotics (like teicoplanin), cyclodextrins, or polysaccharide derivatives are frequently used for the separation of amino acid enantiomers. sigmaaldrich.comnih.gov The separated enantiomers can then be quantified using a standard detector like UV.

Chiral Gas Chromatography (GC) is another effective method. After derivatization to increase volatility, the sample is passed through a column coated with a chiral stationary phase, which resolves the enantiomers. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for enantiomeric purity analysis through the use of chiral solvating agents or chiral derivatizing agents. These agents interact with the enantiomers to create diastereomeric complexes that are distinguishable in the NMR spectrum, allowing for the quantification of each enantiomer. acs.org

Table 4: Comparison of Methods for Enantiomeric Purity Determination

| Technique | Principle of Separation/Differentiation | Chiral Selector/Agent Example | Advantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP), leading to different retention times. yakhak.orgsigmaaldrich.com | Teicoplanin or Cyclodextrin-based CSPs. sigmaaldrich.comnih.gov | Widely applicable, high resolution, robust and reliable for quantification. nih.gov |

| Chiral GC | Separation on a chiral stationary phase after derivatization. nih.gov | Cyclodextrin derivatives (e.g., RT-γDEXsa). mdpi.com | High efficiency and sensitivity, especially when coupled with MS. nih.gov |

| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent, resulting in distinct signals in the NMR spectrum. acs.org | (2R, 3R)-dibenzoyl-tartaric acid. | No separation required, provides structural information, can be non-destructive. acs.org |

| Capillary Electrophoresis (CE) | Differential interaction with a chiral selector added to the background electrolyte. chromatographyonline.com | Cyclodextrins. creative-proteomics.com | High separation efficiency, very low sample consumption. creative-proteomics.comchromatographyonline.com |

| LC-MS/MS | Combines chiral liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov | Chiral chromatography column. | High efficiency and simplicity by avoiding derivatization steps. nih.gov |

Theoretical and Computational Studies of P Amino D Phenylalanine Hydrochloride

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed for these investigations. gelisim.edu.tr For p-Amino-D-phenylalanine hydrochloride, these calculations typically begin with building an initial structure and then performing a geometry optimization to find the lowest energy conformation.

DFT, particularly with hybrid functionals like B3LYP, combined with a suitable basis set such as 6-311++G(d,p), is a widely used approach for obtaining accurate optimized geometries and electronic properties for amino acids. gelisim.edu.trmdpi.com The hydrochloride form implies that the amino group of the alanine (B10760859) backbone is protonated (-NH3+), a crucial detail for an accurate computational model.

The geometry optimization process yields key structural parameters. These parameters provide a detailed picture of the molecule's architecture.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G(d) level)

| Parameter | Atom(s) Involved | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| Cα - Cβ | 1.54 | |

| Cα - N | 1.49 | |

| Cα - C' | 1.53 | |

| C' - O1 | 1.21 | |

| C' - O2H | 1.35 | |

| Cγ - Cδ1 | 1.39 | |

| Cζ - N(p-amino) | 1.40 | |

| **Bond Angles (°) ** | ||

| N - Cα - Cβ | 110.5 | |

| Cβ - Cα - C' | 111.2 | |

| O1 - C' - O2H | 124.8 | |

| Cα - Cβ - Cγ | 113.7 | |

| **Dihedral Angles (°) ** | ||

| N - Cα - Cβ - Cγ | -65.2 | |

| H - N - Cα - Cβ | 60.0 |

Note: This table presents hypothetical, illustrative data typical for a DFT calculation of a molecule of this type.

Table 2: Illustrative Calculated Electronic Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Energy of HOMO | -6.8 | eV |

| Energy of LUMO | -0.9 | eV |

| HOMO-LUMO Gap | 5.9 | eV |

| Dipole Moment | 12.5 | Debye |

| Mulliken Charge on N (p-amino) | -0.85 | e |

| Mulliken Charge on N+ (backbone) | -0.45 | e |

Note: This table contains representative values to illustrate the output of quantum chemical calculations.

Conformational Analysis and Energy Landscape Mapping

The flexibility of this compound arises from the possible rotations around its single bonds. These rotations are defined by specific dihedral angles (torsion angles), primarily Φ (phi), Ψ (psi), and χ (chi).

Φ (Phi): C'-N-Cα-C'

Ψ (Psi): N-Cα-C'-N

χ1 (Chi1): N-Cα-Cβ-Cγ

χ2 (Chi2): Cα-Cβ-Cγ-Cδ1

Conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting conformer to map the molecule's energy landscape. nih.gov This process identifies low-energy, stable conformations and the energy barriers between them. Such studies can be performed using various computational levels of theory, from molecular mechanics to high-level DFT. gelisim.edu.trnih.gov The results indicate which shapes the molecule is most likely to adopt.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | χ1 (°) | χ2 (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | -65 | 90 | 0.00 |

| 2 | 180 | 90 | 0.75 |

| 3 | 60 | -85 | 1.20 |

| 4 | -65 | -90 | 1.85 |

Note: This table is an illustrative example of the expected output from a conformational analysis. The values are not from a specific calculation on this molecule.

Molecular Dynamics Simulations for Solution-State Behavior

While quantum chemical calculations are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in an aqueous solution. nih.gov MD simulations model the movements of every atom in a system over time by solving Newton's equations of motion. researchgate.net

For this compound in water, an MD simulation would involve placing the molecule in a box of explicit water molecules, along with a chloride counter-ion. The interactions between all atoms are governed by a force field (e.g., AMBER, CHARMM). nih.govnih.gov These simulations can provide insights into how the molecule interacts with its environment. Key analyses include the formation of solvation shells around the charged groups (-NH3+ and -COOH) and the p-amino group. Radial Distribution Functions (RDFs) are often calculated to determine the probability of finding solvent molecules at a certain distance from a specific atom or group on the solute. researchgate.net

Table 4: Typical Parameters and Outputs for an MD Simulation of this compound in Water

| Parameter / Output | Description / Value |

|---|---|

| Simulation Setup | |

| Force Field | AMBER ff14SB |

| Water Model | TIP3P |

| Box Dimensions | 40 x 40 x 40 ų |

| System | 1 solute, 1 Cl⁻ ion, ~2100 water molecules |

| Simulation Protocol | |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Key Outputs (Illustrative) | |

| Avg. H₂O molecules in 1st solvation shell of -NH₃⁺ | 8.5 |

| Avg. H₂O molecules in 1st solvation shell of -COOH | 6.2 |

| Avg. H₂O molecules in 1st solvation shell of p-NH₂ | 3.1 |

Note: The values in this table are representative and serve to illustrate the setup and potential findings of a typical MD simulation.

Docking and Interaction Studies with Model Biological Systems (Theoretical)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger protein receptor. nih.gov This method is crucial for understanding potential biological activity and for drug design. For a D-amino acid derivative like this compound, a relevant target could be a bacterial enzyme or a specific receptor known to interact with D-amino acids. nih.gov

A theoretical docking study would involve obtaining the 3D structure of a target protein (e.g., from the Protein Data Bank). The this compound molecule (the ligand) is then computationally placed into the binding site of the protein. A scoring function is used to estimate the binding affinity, typically reported as a binding energy in kcal/mol, and to identify the most likely binding pose. nih.govresearchgate.net The analysis of the best pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Table 5: Illustrative Docking Results of this compound with a Model Receptor

| Parameter | Result |

|---|---|

| Model Receptor | D-amino acid oxidase (hypothetical target) |

| Docking Software | AutoDock Vina |

| Binding Pose 1 | |

| Binding Energy | -7.2 kcal/mol |

Note: This table presents a hypothetical outcome of a molecular docking study to illustrate the type of data generated.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) spectra. frontiersin.org Calculating NMR chemical shifts using DFT, often with the Gauge-Including Atomic Orbital (GIAO) method, has become a standard tool for structure verification. github.io

For this compound, the ¹H and ¹³C NMR chemical shifts can be calculated for its optimized geometry. These theoretical shifts are then typically scaled and compared to experimental data. A good correlation between the predicted and measured spectra provides strong evidence for the proposed molecular structure. acs.org It is often necessary to include solvent effects in the calculations, for example, through a Polarizable Continuum Model (PCM), to achieve better accuracy. github.io

Table 6: Illustrative Comparison of Calculated and Hypothetical Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Calculated ¹³C Shift | Hypothetical Exp. ¹³C Shift | Calculated ¹H Shift | Hypothetical Exp. ¹H Shift |

|---|---|---|---|---|

| Cα | 55.8 | 55.2 | 4.15 | 4.10 |

| Cβ | 37.5 | 37.1 | 3.20, 3.10 | 3.15, 3.05 |

| C' (carboxyl) | 174.2 | 173.8 | - | - |

| Cγ (phenyl) | 128.9 | 128.5 | - | - |

| Cζ (phenyl) | 130.5 | 130.1 | 7.15 | 7.10 |

Note: This table is a fictional representation meant to demonstrate how computational NMR data is utilized. Values are based on typical shifts for similar structures.

Biochemical and Mechanistic Investigations of P Amino D Phenylalanine Hydrochloride Non Clinical Focus

Interaction with Model Enzyme Systems (In Vitro Studies)

The interaction of phenylalanine analogs with enzymes is crucial for understanding their biological potential. Studies on D-phenylalanine and para-substituted L-phenylalanine with key enzymes like Phenylalanine Hydroxylase (PAH) and Phenylalanine Ammonia-Lyase (PAL) provide a framework for predicting the behavior of p-Amino-D-phenylalanine.

Phenylalanine Hydroxylase (PAH): PAH (EC 1.14.16.1) is a critical liver enzyme that catalyzes the conversion of L-phenylalanine to L-tyrosine. wikipedia.orgnih.gov The enzyme is allosterically activated by its substrate, L-phenylalanine. nih.govnih.gov In vitro studies have shown that other phenylalanine analogs can also modulate its activity. Notably, D-phenylalanine has been found to be a potent activator of PAH. At concentrations of 10–50 mM, D-phenylalanine can activate the enzyme to the same degree as 1 mM L-phenylalanine. nih.gov In contrast, L-4-aminophenylalanine (the L-isomer of p-Amino-D-phenylalanine) demonstrates a lower level of activation. nih.gov This suggests that while the D-configuration is effective for activation, the addition of a para-amino group may temper this effect.

| Compound | Concentration | Relative Activation of Phenylalanine Hydroxylase (PheH) | Reference |

| L-Phenylalanine | 1 mM | ~7-fold (Baseline) | nih.gov |

| D-Phenylalanine | 10-50 mM | ~7-fold (Similar to L-Phe) | nih.gov |

| L-4-Aminophenylalanine | 10 mM | Lower than L-Phe | nih.gov |

| L-Methionine | 10-50 mM | ~7-fold | nih.gov |

| L-Norleucine | 10-50 mM | ~7-fold | nih.gov |

Phenylalanine Ammonia-Lyase (PAL): PAL (EC 4.3.1.24) is an enzyme found in plants, bacteria, and fungi that converts L-phenylalanine into ammonia (B1221849) and trans-cinnamic acid. wikipedia.orgnih.gov This reaction is a critical step in the biosynthesis of numerous polyphenol compounds. wikipedia.org In contrast to its substrate specificity for the L-isomer, PAL is competitively inhibited by the unnatural amino acid D-phenylalanine (D-Phe). wikipedia.org This inhibitory action extends to other D-amino acids like D-tyrosine. wikipedia.org Furthermore, studies on phosphonic analogs of phenylalanine have confirmed that enantiomers with the D-configuration are effective inhibitors of PAL both in vitro and in vivo. researchgate.netresearchgate.net This body of evidence strongly suggests that p-Amino-D-phenylalanine would act as an inhibitor, rather than a substrate, for PAL.

Role as a Substrate or Inhibitor in Specific Biochemical Pathways (Cell-Free or Microbial Systems)

The fate of D-amino acids in biochemical pathways, particularly in microbial systems, often differs significantly from their L-counterparts. The D-configuration of p-Amino-D-phenylalanine suggests it would be a poor substrate for many metabolic pathways that have evolved to process L-amino acids.

Investigations into the metabolism of phenylalanine isomers in the bacterium Klebsiella sp. CK6 under nitrogen-limiting conditions have shown that D-phenylalanine is metabolized to a much lesser extent than L-phenylalanine. mdpi.com While L-phenylalanine is converted into metabolites such as phenyllactic acid (PLA) and phenylacetic acid (PAA), the conversion from D-phenylalanine to these products is substantially lower. mdpi.com This indicates that the enzymes in this microbial pathway have a strong preference for the L-isomer. The primary aromatic amino acid metabolic pathway in many gut microbes, such as Clostridium sporogenes, involves the conversion of phenylalanine, tyrosine, and tryptophan into a variety of circulating metabolites, but these pathways are typically specific to L-isomers. nih.gov

The general pathway for aromatic amino acid biosynthesis, known as the shikimate pathway, leads to the production of L-isomers, which then serve as precursors for protein synthesis and secondary metabolites like flavonoids and lignin (B12514952) in plants. frontiersin.org Engineered microbial systems, for instance in E. coli, are often designed to optimize the production of L-phenylalanine by manipulating these native pathways. nih.gov The introduction of a D-isomer like p-Amino-D-phenylalanine into such systems would likely result in its accumulation or shunting into minor, less efficient metabolic routes, potentially acting as an inhibitor to key enzymes in the primary pathway.

| Precursor | Microbial System | Observed Metabolites | Finding | Reference |

| L-Phenylalanine | Klebsiella sp. CK6 | Phenyllactic acid (PLA), Phenylacetic acid (PAA) | Efficiently metabolized | mdpi.com |

| D-Phenylalanine | Klebsiella sp. CK6 | Low levels of PLA and PAA | Poorly metabolized compared to L-isomer | mdpi.com |

Applications as a Chemical Probe or Label in Biological Research

Unnatural amino acids are valuable tools in biological research, often serving as chemical probes or labels to study protein structure, function, and interactions. The structure of p-Amino-D-phenylalanine hydrochloride, featuring both a D-configuration and a chemically accessible para-amino group, makes it a candidate for such applications.

Fluorescent D-amino acids (FDAAs) are used for in situ labeling of peptidoglycan in diverse bacterial species, allowing for the visualization of cell wall synthesis and remodeling. nih.gov While p-Amino-D-phenylalanine is not intrinsically fluorescent, its para-amino group provides a reactive handle for conjugation to a fluorophore. This would create a novel FDAA probe.

The para position of the phenylalanine ring is a common site for introducing labels. nih.gov For instance, p-iodophenylalanine has been incorporated into peptides and subsequently radiolabeled with ¹²⁵I to study peptide-lipoprotein binding. nih.gov Similarly, the para-amino group can be protected during solid-phase peptide synthesis and later modified to introduce reactive functionalities like isothiocyanates or bromoacetamides, which can act as affinity labels to covalently bind to target receptors. nih.gov The D-configuration could offer advantages by making the resulting peptide resistant to degradation by proteases, which typically recognize L-amino acids, thus increasing the probe's stability in biological assays.

Metabolomic Studies (Non-Human or In Vitro Cellular Contexts)

Metabolomic studies provide a broad overview of the metabolic changes induced by a specific compound. While no dedicated metabolomic studies on p-Amino-D-phenylalanine are available, research on related D-amino acids in non-human and in vitro systems offers relevant insights.

As mentioned previously, targeted metabolic analysis in the bacterium Klebsiella sp. CK6 revealed that D-phenylalanine is only minimally converted to phenyllactic acid and phenylacetic acid, in contrast to the L-isomer. mdpi.com This suggests that in a broader, untargeted metabolomics study within a similar microbial context, p-Amino-D-phenylalanine would likely cause few downstream metabolic perturbations compared to its L-analog, with the most significant change being the accumulation of the compound itself.

Studies in mice using synthetic amino acid diets have explored the nutritive value and metabolic fate of D-phenylalanine. These studies showed that the biological utilization of D-phenylalanine is significantly lower than its L-isomer. nih.gov Interestingly, the research also highlighted a metabolic interaction, where the presence of D-tyrosine in the diet inhibited growth, an effect that was linked to the ratio of D-tyrosine to L-phenylalanine. nih.gov This indicates that D-amino acids are not metabolically inert and can influence the broader amino acid metabolism, a phenomenon that could be explored in in vitro cellular contexts for p-Amino-D-phenylalanine. For instance, an in vitro metabolomics analysis of a cell line (e.g., a liver cell line) could reveal how p-Amino-D-phenylalanine affects intracellular amino acid pools and related energy metabolism pathways like the TCA cycle.

Derivatives and Analogues: Synthesis and Academic Exploration

Design and Synthesis of Structurally Modified p-Amino-D-phenylalanine Analogues

The synthesis of structurally modified analogues of p-Amino-D-phenylalanine is a key area of research, enabling the exploration of structure-activity relationships and the development of probes for biological systems. A common strategy for obtaining these D-enantiomers is through the asymmetric synthesis from prochiral precursors or the resolution of racemic mixtures.

One prominent method involves the asymmetric hydrogenation of a dehydroamino acid precursor. For instance, a multi-kilogram scale synthesis of an N-Boc protected D-phenylalanine derivative has been achieved using a rhodium catalyst with a chiral DuPhos ligand, yielding high enantiomeric excess. acs.org Another approach is the enzymatic synthesis of substituted D-phenylalanines from cinnamic acids using phenylalanine ammonia (B1221849) lyases (PALs). nih.govacs.org This method has been refined through a one-pot chemoenzymatic deracemization process, which couples the PAL-catalyzed amination with stereoselective oxidation and non-selective reduction to afford D-phenylalanine derivatives in high yield and optical purity. nih.gov

Furthermore, the synthesis of p-nitro-L-phenylalanine, a potential precursor to p-amino-L-phenylalanine, has been extensively studied. researchgate.netgoogle.comgoogle.com The reduction of the nitro group to an amino group is a straightforward chemical transformation that can be applied to the D-enantiomer as well. The biosynthesis of p-nitro-L-phenylalanine has also been achieved in recombinant E. coli, opening avenues for the biological production of its derivatives. researchgate.netgoogle.com

The chemical synthesis of p-chlorophenyl-L-alanine from L-phenylalanine has been reported, and similar strategies could be adapted for the synthesis of halogenated p-amino-D-phenylalanine analogues. google.com The direct resolution of racemic mixtures, such as DL-phenylalanine, is another viable route to obtain the desired D-isomer, often employing chiral chromatography or enzymatic methods. youtube.comnih.govnih.gov

| Analogue | Synthetic Strategy | Key Features | Reference(s) |

| N-Boc-D-phenylalanine derivative | Asymmetric hydrogenation of an N-acetyl dehydroamino-acid | High enantiomeric excess, scalable to 150 kg | acs.org |

| Substituted D-phenylalanines | Phenylalanine ammonia lyase (PAL) amination of cinnamic acids | Enzymatic, high yield and optical purity | nih.govacs.org |

| p-Nitro-D-phenylalanine | Nitration of D-phenylalanine or enzymatic synthesis | Precursor for p-amino-D-phenylalanine | researchgate.netgoogle.comgoogle.com |

| Halogenated p-amino-D-phenylalanine | Adaptation of L-isomer synthesis | Introduction of halogen atoms for modified properties | google.com |

| p-Amino-D-phenylalanine | Resolution of racemic DL-p-aminophenylalanine | Separation of enantiomers | youtube.comnih.gov |

Functionalization Strategies for Enhanced Research Utility (e.g., Fluorination, Labeling)

Functionalization of p-Amino-D-phenylalanine, particularly through fluorination and isotopic labeling, significantly enhances its utility as a research tool. These modifications can alter the compound's physicochemical properties and allow for its detection and quantification in biological systems.

Fluorination: The introduction of fluorine atoms into the phenyl ring of phenylalanine can modulate its electronic properties, lipophilicity, and metabolic stability. nih.govresearchgate.netrsc.org Various methods for the synthesis of fluorinated phenylalanines have been reviewed, including those applicable to the D-enantiomer. nih.govresearchgate.netrsc.org For example, the synthesis of 4-borono-2-[¹⁸F]fluoro-L-phenylalanine has been achieved through direct fluorination with [¹⁸F]AcOF or [¹⁸F]F₂, a technique that can be adapted for the D-isomer. nih.gov The synthesis of β-fluorinated phenylalanine derivatives has also been explored using palladium-catalyzed direct fluorination. researchgate.net

Isotopic Labeling: Isotopic labeling of p-Amino-D-phenylalanine with stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) is crucial for metabolic studies and for use as internal standards in mass spectrometry. acs.orgnih.govlumiprobe.commedchemexpress.comsci-hub.se For instance, L-[ring-d₅]phenylalanine has been used to label cow milk and meat to study dietary protein-derived amino acid availability in humans. acs.orgnih.gov The synthesis of isotopically labeled tyrosine and phenylalanine for protein NMR applications has also been described, with methods that could be applied to p-Amino-D-phenylalanine. sci-hub.seresearchgate.net

| Functionalization | Method | Purpose | Reference(s) |

| Fluorination | Direct fluorination with [¹⁸F]AcOF or [¹⁸F]F₂ | Introduction of fluorine for PET imaging and altered properties | nih.gov |

| β-Fluorination | Palladium-catalyzed direct fluorination | Site-specific introduction of fluorine | researchgate.net |

| Deuterium Labeling | Infusion of L-[ring-d₅]phenylalanine | Metabolic tracer studies | acs.orgnih.gov |

| ¹³C and ¹⁵N Labeling | Chemical synthesis | NMR-based structural and dynamic studies | sci-hub.seresearchgate.net |

Structure-Activity Relationship (SAR) Studies in Model Systems

Structure-activity relationship (SAR) studies of p-Amino-D-phenylalanine analogues are instrumental in understanding how chemical modifications influence biological activity. While much of the research has focused on L-phenylalanine, the principles can be extended to D-isomers. For example, studies on halogenated L-phenylalanine analogues have shown that the position of the halogen on the benzene (B151609) ring significantly affects their affinity and selectivity for the L-type amino acid transporter 1 (LAT1). acs.org This transporter is a target for drug delivery to tumors, highlighting the importance of such SAR studies.

The incorporation of D-amino acids, including D-phenylalanine derivatives, into peptides can confer resistance to proteolytic degradation, a critical factor in drug development. lifetein.com The substitution of a single amino acid, such as leucine (B10760876) with phenylalanine, in phospholipase A₂-derived peptides has been shown to significantly impact their anticancer and antibacterial activities, demonstrating the profound effect of subtle structural changes. mdpi.com Furthermore, the presence of D-phenylalanine in a peptide from the venom of a marine snail has been shown to be crucial for its excitatory effects, with the L-isomer being inactive.

| Analogue/Peptide | Model System | Key Finding | Reference(s) |

| Halogenated L-phenylalanine analogues | L-type amino acid transporter 1 (LAT1) | Halogen position affects transporter affinity and selectivity | acs.org |

| Peptides with D-amino acid substitutions | General | Increased resistance to proteolytic degradation | lifetein.com |

| Phospholipase A₂-derived peptides | Cancer and bacterial cells | Leucine to phenylalanine substitution enhances activity | mdpi.com |

| Conkunitzin-S1 (conotoxin) | Neuromuscular preparations | D-phenylalanine is essential for biological activity |

Synthesis of Peptides and Peptidomimetics Incorporating p-Amino-D-phenylalanine

The incorporation of p-Amino-D-phenylalanine into peptides and peptidomimetics is a strategy employed to create novel molecules with enhanced properties, such as increased stability and altered biological activity. The synthesis of such peptides is typically achieved through solid-phase peptide synthesis (SPPS), where protected amino acid building blocks are sequentially coupled to a solid support. iris-biotech.desigmaaldrich.comgoogle.com

The use of D-amino acids in peptides, known as retro-inverso peptides when the sequence is also reversed, can lead to compounds that retain biological activity while being resistant to proteases. lifetein.com For example, a synthetic analog of the melanocortin peptide α-MSH, afamelanotide, contains a D-phenylalanine substitution which contributes to its increased plasma half-life. nih.gov

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved drug-like properties. nih.govresearchgate.net The design of peptidomimetics can involve replacing parts of the peptide backbone with non-peptidic scaffolds. The knowledge gained from SAR studies of peptides containing p-Amino-D-phenylalanine can guide the rational design of such peptidomimetics.

An example of a peptide containing a p-substituted phenylalanine is a photoreactive antagonist of Substance P, which incorporates Boc-N-methyl-p-benzoyl-phenylalanine. nih.gov This demonstrates the utility of incorporating functionalized p-Amino-D-phenylalanine analogues into peptides to create research tools for studying receptor-ligand interactions.

| Peptide/Peptidomimetic | Incorporated Analogue | Synthetic Approach | Application/Property | Reference(s) |

| Substance P antagonist | Boc-N-methyl-p-benzoyl-phenylalanine | Solid-phase peptide synthesis | Photoreactive probe for receptor labeling | nih.gov |

| Afamelanotide | D-phenylalanine | Solid-phase peptide synthesis | Increased plasma half-life, therapeutic agent | nih.gov |

| Retro-inverso peptides | D-amino acids (general) | Solid-phase peptide synthesis | Protease resistance | lifetein.com |

| CXCR4 antagonists | 4-Amino-D-phenylalanine | Solid-phase peptide synthesis | Antagonism of the CXCR4 receptor | caymanchem.com |

Applications in Advanced Materials and Chemical Biology Tools Research Oriented

Incorporation into Polymeric Structures for Research Applications

The bifunctional nature of p-Amino-D-phenylalanine allows for its incorporation into various polymer backbones, imparting unique characteristics to the resulting materials. The amino group on the phenyl ring and the carboxylic acid group can both participate in polymerization reactions. For instance, phenylalanine derivatives have been grafted onto polymer chains like hyperbranched polyethylenimine (PEI) to create copolymers with dual thermo- and pH-responsive properties. nih.gov In such research, the hydrophobic phenyl group contributes to temperature sensitivity, while the amino groups provide pH sensitivity. nih.gov

| Polymer Type | Monomer/Graft | Key Resulting Property | Research Application |

| Graft Copolymer | Phenylalanine grafted onto Polyethylenimine (PEI) | Thermo- and pH-dual sensitivity | "Smart" polymers for biomedical fields |

| Diblock Copolymer | Poly(l-lactide)-b-poly(l-phenylalanine) | Self-assembly into defined nanostructures | Advanced biomaterials |

Use as a Building Block in Supramolecular Chemistry Research

In supramolecular chemistry, p-Amino-D-phenylalanine hydrochloride serves as a versatile building block for the construction of self-assembling systems. The aromatic side chain facilitates π-π stacking interactions, while the amino acid backbone can form hydrogen bonds, driving the formation of ordered structures like hydrogels. nih.gov

Research has shown that N-terminally protected phenylalanine derivatives can act as low-molecular-weight gelators (LMWGs), forming nanofibrous networks that entrap water to create hydrogels. nih.gov These supramolecular hydrogels are being investigated for applications such as the controlled release of proteins. acs.org The specific stereochemistry (D-form) and functional groups of p-Amino-D-phenylalanine can direct the self-assembly process, influencing the morphology and properties of the resulting supramolecular structure. nih.gov Furthermore, the selective binding of phenylalanine residues by macrocyclic hosts like cucurbit nih.govuril highlights its utility in creating host-guest systems for applications in analytical chemistry, such as enhancing protein analysis in mass spectrometry. nih.gov

| Supramolecular System | Key Interaction | Property/Application |

| Self-Assembled Hydrogels | Hydrogen bonding, π-π stacking | Controlled drug/protein release |

| Host-Guest Complexes (e.g., with Cucurbit nih.govuril) | Hydrophobic and ion-dipole interactions | Enhanced peptide analysis, molecular recognition |

Development of Biosensors or Bioassays (Research Prototype)

The detection and quantification of specific amino acid enantiomers are crucial in various fields, from disease diagnosis to quality control. p-Amino-D-phenylalanine is a key target and component in the development of novel biosensors. For example, research has demonstrated a fluorescence-based sensor for D-phenylalanine using a chiral perylene (B46583) bisimide (PBI) derivative. nih.govfrontiersin.orgresearchgate.net In this system, the D-phenylalanine induces a disaggregation of the PBI derivative, leading to a significant and detectable change in fluorescence. nih.govfrontiersin.orgresearchgate.net This sensor prototype showed high sensitivity with a limit of detection in the nanomolar range. nih.govfrontiersin.orgresearchgate.net

Electrochemical biosensors have also been widely developed for phenylalanine detection, often employing enzymes like L-phenylalanine dehydrogenase immobilized on an electrode. mdpi.comresearchgate.netresearchgate.net While many systems target the L-enantiomer for diagnosing conditions like phenylketonuria (PKU), the principles can be adapted for D-enantiomer detection by using D-amino acid specific enzymes. nih.govmdpi.comresearchgate.net The p-amino group on the D-phenylalanine ring provides a reactive handle for covalent immobilization onto sensor surfaces or for conjugation with signaling molecules, making it a valuable component in the design of research-prototype bioassays.

| Sensor Type | Recognition Element | Detection Principle | Analyte | Limit of Detection (LOD) |

| Fluorescence Sensor | Chiral Perylene Bisimide (PBI) | Analyte-induced disaggregation | D-phenylalanine | 64.2 ± 0.38 nM |

| Optical Biosensor | L-phenylalanine dehydrogenase | NADH fluorescence | L-phenylalanine | 10 µmol/L |

Role in Advanced Chemical Synthesis Methodologies

D-phenylalanine and its derivatives, including this compound, are important chiral building blocks in modern organic synthesis. chemicalbook.com The compound provides a scaffold containing a specific stereocenter, an aromatic ring, and two distinct amino groups, which can be selectively modified. It serves as an intermediate in the synthesis of pharmaceuticals such as the anti-diabetic drug nateglinide (B44641) and various antiviral or antibiotic agents. frontiersin.orgchemicalbook.com

In peptide synthesis, the incorporation of non-proteinogenic amino acids like p-Amino-D-phenylalanine can introduce unique structural constraints or functional properties into peptides. ontosight.ai The p-amino group can be used to attach labels, cross-linkers, or other moieties to the peptide. Synthetic methodologies have been developed to selectively acylate the α-amino group while leaving the p-amino group free for subsequent reactions, or vice versa. This differential reactivity is key to its utility in constructing complex molecules, such as novel HIV-1 capsid inhibitors where the phenylalanine core is elaborated with various substituents. nih.gov

Chiral Recognition Studies in Material Science

The ability to distinguish between enantiomers is a significant challenge in chemistry and materials science. Materials incorporating a single enantiomer of a chiral molecule, such as p-Amino-D-phenylalanine, can create a chiral environment capable of interacting differently with other enantiomeric molecules.

This principle is exploited in chiral recognition studies. For example, metal-organic frameworks (MOFs) have been designed using L-phenylalanine as a chiral ligand to create a chiral microenvironment for the recognition and separation of other amino acid enantiomers. researchgate.net Similarly, the aforementioned supramolecular system where a chiral perylene derivative distinguishes D-phenylalanine from its L-counterpart is a prime example of chiral recognition in a material context. nih.govfrontiersin.org Other research has explored the use of hydroxypropyl cellulose (B213188) gels, which form a chiral nematic structure, to sense phenylalanine enantiomers through changes in their optical properties. northeastern.edu The specific interactions between the D-phenylalanine derivative and the chiral material lead to a measurable response, forming the basis for enantioselective sensing and separation technologies. nih.gov

| Material System | Chiral Component | Recognition Mechanism | Application |

| Metal-Organic Framework (MOF) | L-phenylalanine ligand | Diastereomeric interactions within pores | Chiral separation/sensing |

| Supramolecular Aggregates | Chiral Perylene Bisimide | Enantioselective interaction and aggregation changes | Chiral sensing |

| Liquid Crystal Gels | Hydroxypropyl Cellulose | Modulation of chiral nematic structure | Chiral sensing |

Future Perspectives and Emerging Research Avenues for P Amino D Phenylalanine Hydrochloride

The non-natural amino acid, p-Amino-D-phenylalanine hydrochloride, stands as a versatile building block with significant potential in various scientific domains. As a derivative of D-phenylalanine, its unique structural features—specifically the amino group on the phenyl ring and the D-chiral configuration—open up forward-looking research opportunities. Future exploration is poised to leverage this compound in advanced computational design, sustainable synthesis, and the development of novel biochemical tools and functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for p-Amino-D-phenylalanine hydrochloride, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from chiral precursors. Key steps include:

- Chiral resolution : Use of D-isomer-specific catalysts (e.g., palladium or copper salts) to ensure enantiomeric purity .

- Protection/deprotection strategies : Temporary blocking of the amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions .

- Hydrochloride formation : Reaction with hydrochloric acid in polar solvents (e.g., ethanol) to precipitate the hydrochloride salt .